molecular formula C18H32O B013389 Linolenyl alcohol CAS No. 506-44-5

Linolenyl alcohol

Cat. No. B013389
CAS RN: 506-44-5
M. Wt: 264.4 g/mol
InChI Key: IKYKEVDKGZYRMQ-IUQGRGSQSA-N
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Description

Synthesis Analysis

Linolenyl alcohol synthesis can be achieved through various chemical pathways, including the esterification of selected phenolic acids. Sabally et al. (2005) investigated the lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol, revealing an optimal esterification yield of 99% under certain conditions, confirmed by electrospray ionization mass spectroscopy structural analysis, highlighting its efficiency and effectiveness in organic solvent media (Sabally et al., 2005).

Molecular Structure Analysis

The molecular structure of linolenyl alcohol is closely related to that of linoleic acid, featuring a long carbon chain with multiple double bonds, which significantly influence its chemical behavior and properties. The self-assembling behavior of linoleic acid, for example, provides insights into the potential molecular interactions and assembly patterns of linolenyl alcohol in various solvents (Pi et al., 2010).

Chemical Reactions and Properties

Linolenyl alcohol undergoes various chemical reactions, including oxidation. Butovich et al. (2000) detailed the oxidation of linoleyl alcohol by potato tuber lipoxygenase, leading to the formation of positional isomeric products, demonstrating the compound's reactivity and the complexity of its interaction with enzymes (Butovich et al., 2000).

Physical Properties Analysis

The physical properties of linolenyl alcohol, such as solubility, melting point, and boiling point, are crucial for its application in various fields. The study by Dixit et al. (2002) on alcohol-water mixtures provides valuable insights into the solubility and self-association behaviors of compounds similar to linolenyl alcohol, which could be inferred for its physical property analysis (Dixit et al., 2002).

Chemical Properties Analysis

The chemical properties of linolenyl alcohol, including its reactivity with other compounds and stability under various conditions, are influenced by its structure. The study by Teng and Smith (1985) on the liquid chromatography of linoleic acid derivatives, including hydroperoxides and alcohol derivatives, sheds light on the compound's stability and reactivity under different conditions (Teng & Smith, 1985).

Scientific Research Applications

  • Linolenyl alcohol has demonstrated effectiveness in inhibiting the growth of the oral bacteria Streptococcus mutans, suggesting potential in preventing dental caries and periodontal disease (Crout et al., 1982).

  • Ethyl linoleate, related to linolenyl alcohol, is effective in identifying infants not exposed to high levels of alcohol in utero, with good sensitivity and specificity rates (Bearer et al., 2005).

  • Research has shown that monoolein, monolinolein, and γ-linolenyl alcohol can effectively inactivate and inhibit the African swine fever virus in Vero cells, suggesting potential antiviral applications (Sola et al., 2005).

  • Linoleic acid, closely related to linolenyl alcohol, is essential for developing alcoholic liver disease in experimental models, indicating its significance in liver health research (Nanji & French, 1988).

  • The lipase-catalyzed esterification of dihydrocaffeic acid with linolenyl alcohol in organic solvents produces linolenyl dihydrocaffeate, a promising antiradical agent with potential health benefits (Sabally et al., 2005).

  • In the fall webworm, Hyphantria cunea, female moths produce a sex pheromone with a biosynthetic pathway involving linolenyl alcohol, highlighting its role in entomology and pheromone research (Kiyota et al., 2011).

  • Clostridium butyricum assimilates linolenyl alcohol, which temporarily increases linolenic acid in the phospholipid fraction, indicating its relevance in microbiological studies (Gilbertson et al., 1981).

properties

IUPAC Name

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3-,7-6-,10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYKEVDKGZYRMQ-PDBXOOCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880766
Record name (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linolenyl alcohol

CAS RN

506-44-5
Record name Linolenyl alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=506-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Linolenyl alcohol
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Record name 9,12,15-Octadecatrien-1-ol, (9Z,12Z,15Z)-
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Record name (9Z,12Z,15Z)-9,12,15-Octadecatrien-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (9Z,12Z,15Z)-9,12,15-octadecatrien-1-ol
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Record name LINOLENYL ALCOHOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
279
Citations
RJ Crout, JR Gilbertson, JD Gilbertson, D Platt… - Archives of Oral …, 1982 - Elsevier
… we proposed that linolenyl alcohol would bc an et&tive and safe antibacterial agent in the mouth. Why linolenyl alcohol is an clfcctive antibacterial agent at concentrations …
A Sola, S Rodríguez, A García Gancedo, P Vilas… - Archives of …, 1986 - Springer
… for y-linolenyl alcohol, 13.5 for monootein, and 18 for … @6 by T-linolenyl alcohol or monoolein has been studied by … and found that T-linolenyl alcohol appears to disrupt the ASF virus …
K Sabally, S Karboune, FK Yeboah… - Applied biochemistry and …, 2005 - Springer
… dihydrocaffeic acid with linolenyl alcohol in solvent mixtures … of ferulic acid with linolenyl alcohol in the reaction medium of … :25 (v/v), an increase in linolenyl alcohol concentration with a …
JP Kass, GO Burr - Journal of the American Chemical Society, 1940 - ACS Publications
… It was found necessary to wash the ether or ligroin solution with aqueous alcohol, although this caused some loss of linolenyl alcohol in the resulting emulsions. After copious washing, …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
JR Gilbertson, RJ Crout, JD Gilbertson - Lipids, 1981 - Wiley Online Library
… treated with linolenyl alcohol in several ways. Control cultures were grown in media devoid of linolenyl alcohol. Exposure I cultures were grown in the presence of linolenyl alcohol, 1.4 …
JR Gilbertson, HH Langkamp… - Antimicrobial agents …, 1984 - Am Soc Microbiol
… Linolenyl alcohol has been shown to inhibit the in vitro growth of several species of gram-positive bacteria. Since the double bonds in linolenyl alcohol … alcohols or linolenyl alcohol. …
Number of citations: 5 journals.asm.org
S Andega, N Kanikkannan, M Singh - Journal of controlled release, 2001 - Elsevier
… ) to two (linolenyl alcohol). A further increase in the number of double bonds to three (linolenyl alcohol) … of MT from oleyl alcohol to linoleyl alcohol then a decrease with linolenyl alcohol. …
J Sands, D Auperin, W Snipes - Antimicrobial Agents and …, 1979 - Am Soc Microbiol
… by elaidyl alcohol and y-linolenyl alcohol, which are the two … (p6 at 00C but y-linolenyl alcohol does, albeit at a reduced rate … The activity of y-linolenyl alcohol is much less sensitive to …
Number of citations: 90 journals.asm.org
LT Cordova, J Butler, HS Alper - Metabolic Engineering Communications, 2020 - Elsevier
… reductase to generate a customized fatty alcohol, linolenyl alcohol, from α-linolenic acid. … demonstrate that this FAR can generate alternative fatty alcohols such as linolenyl alcohol. …
R Kiyota, M Arakawa, R Yamakawa, A Yasmin… - Insect biochemistry and …, 2011 - Elsevier
… topically with 13 C-labeled linolenyl alcohol showed the aldehyde incorporating the isotope. … a biosynthetic pathway of II via linolenyl alcohol and low substrate selectivity of the alcohol …

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